N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine

Description

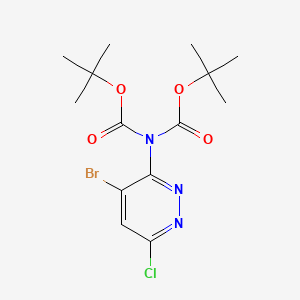

Chemical Structure and Properties N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine (CAS: Not explicitly provided; parent amine CAS: 446273-59-2) is a Boc (tert-butoxycarbonyl)-protected derivative of 3-amino-4-bromo-6-chloropyridazine. The parent compound, 3-amino-4-bromo-6-chloropyridazine, has the molecular formula C₄H₃BrClN₃ and serves as a key intermediate in pharmaceutical synthesis . The Boc protection introduces two tert-butoxycarbonyl groups, modifying the molecular formula to C₁₂H₁₉BrClN₃O₄, significantly altering solubility, stability, and reactivity.

Synthesis The parent amine is synthesized via bromination of 6-chloropyridazin-3-amine in methanol with sodium bicarbonate, as described in .

Properties

CAS No. |

2845126-30-7 |

|---|---|

Molecular Formula |

C14H19BrClN3O4 |

Molecular Weight |

408.67 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3 |

InChI Key |

OVIRUMFUQLQSJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NN=C(C=C1Br)Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Strategy

The preparation of this compound involves the protection of the amino group on the pyridazine ring with two Boc (tert-butoxycarbonyl) groups. This is typically achieved by reacting the free amine with Boc anhydride or Boc chloride under basic conditions.

Typical Reaction Conditions

- Reagents: 4-bromo-6-chloropyridazin-3-amine, di-tert-butyl dicarbonate (Boc2O)

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate

- Temperature: 0 °C to room temperature

- Time: Several hours to overnight

Proposed Reaction Scheme

$$

\text{4-bromo-6-chloropyridazin-3-amine} + 2 \times \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{this compound}

$$

Literature Examples and Yields

While direct literature reports on the bis-Boc derivative are limited, analogous Boc protection procedures for similar amino-pyridazine compounds are well documented. For instance, mono-Boc derivatives such as 3-(Boc-amino)-4-bromo-6-chloropyridazine have been successfully synthesized with high purity and yields (~70-90%) using Boc anhydride and triethylamine in DCM at room temperature.

By analogy, the bis-Boc derivative preparation would require stoichiometric excess of Boc2O and careful control of reaction time and temperature to achieve double protection without side reactions.

Analytical and Characterization Data

The characterization of this compound typically involves:

| Technique | Data/Observation |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak at m/z 408.67 corresponding to molecular weight |

| Nuclear Magnetic Resonance (NMR) | Characteristic signals for Boc groups (tert-butyl protons around 1.4 ppm), aromatic protons of pyridazine ring, and absence of free NH signals indicating complete protection |

| Infrared Spectroscopy (IR) | Strong carbamate carbonyl stretch near 1700 cm^-1 confirming Boc protection |

| High-Performance Liquid Chromatography (HPLC) | Purity >95% in optimized syntheses |

Research Findings and Applications

- The Boc protection enhances the stability of the amino group, allowing selective further functionalization on the pyridazine ring.

- The bis-Boc derivative serves as a key intermediate in the synthesis of pharmaceuticals and organic materials where controlled reactivity of the amino group is essential.

- The presence of bromine and chlorine atoms enables subsequent cross-coupling reactions (e.g., Suzuki, Negishi) for diversification.

- Research on related compounds shows that Boc protection can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for further transformations.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 4-position serves as a key site for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The compound undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis. Typical conditions involve:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : DMF or THF at 80–100°C

Example Reaction :

This reaction introduces aryl groups at the 4-position, expanding structural diversity for pharmaceutical intermediates .

| Entry | Boronic Acid (ArB(OH)₂) | Yield (%) | Reference |

|---|---|---|---|

| 1 | Phenylboronic acid | 78 | |

| 2 | 4-Methoxyphenylboronic acid | 65 |

Negishi Coupling

Bromine substitution also facilitates Negishi couplings with organozinc reagents. For example:

Reported yields range from 60–85% for benzyl and alkyl substituents .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring allows nucleophilic displacement of halogens:

Chlorine Substitution at 6-Position

The 6-chloro group reacts preferentially with amines or alkoxides due to its activation by adjacent electron-withdrawing groups.

Example with Piperidine :

\text{Compound} + \text{piperidine} \xrightarrow{\text{DIPEA, DMF}} \text{N,N-Bis(boc)-3-amino-4-bromo-6-piperidinylpyridazine} \quad (\text{Yield: 72%})

| Nucleophile | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (g) | 6-Amino derivative | EtOH, 60°C, 12h | 65 | |

| NaOMe | 6-Methoxy derivative | MeOH, reflux, 8h | 58 |

Deprotection of Boc Groups

The Boc-protected amine can be selectively deprotected under acidic conditions, enabling further functionalization:

Conditions :

-

Reagent : HCl (4M in dioxane) or TFA

-

Solvent : DCM or DMF

-

Time : 2–4h at 0–25°C

Reaction :

Deprotection yields exceed 90%.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C; reactions should avoid prolonged heating .

-

Halogen Reactivity Hierarchy : Br (4-position) > Cl (6-position) in cross-coupling due to lower bond dissociation energy .

-

Boc Group Stability : Resists nucleophilic attack but labile under strong acids (e.g., TFA).

Scientific Research Applications

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups play a crucial role in preventing unwanted side reactions during the synthesis and modification of the compound. Upon deprotection, the free amine groups can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Parent Compound: 3-Amino-4-bromo-6-chloropyridazine

Key Differences

Other Boc-Protected Pyridazine Derivatives

While references tert-butyl groups in Example 43 (e.g., tert-butyl 4-(8-(2-fluoro-4-(methylsulfonyl)phenylamino)imidazo[1,2-b]pyridazin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate), these differ in substitution patterns and backbone structure . The target compound’s dual Boc protection at the amine is distinct, offering orthogonal protection strategies compared to single-Boc analogs.

Schiff Base Ligands ()

Compounds like N,N'-Bis(3-methoxysalicylidene)-1,2-cyclohexanediamine () share structural motifs with bis-substituted amines but utilize Schiff base linkages instead of carbamates .

- Functional Groups : Schiff bases enable metal coordination (e.g., Pt(II) complexes), whereas Boc-protected amines are tailored for organic synthesis.

- Reactivity : Schiff bases undergo hydrolysis under acidic conditions, while Boc groups are cleaved with strong acids (e.g., TFA).

Epoxy-Substituted Amines ()

- Applications : Epoxy amines are used in resins, whereas Boc-protected pyridazines are specialized for medicinal chemistry.

- Hazard Profile : The epoxy compound’s PBT/vPvB assessment indicates low environmental persistence, while Boc derivatives are generally low-hazard due to inertness .

Biological Activity

N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevance in various therapeutic contexts, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉BrClN₃O₄ and a molecular weight of 408.68 g/mol. The compound features a pyridazine ring with amino, bromo, and chloro substituents, and it is protected by two tert-butoxycarbonyl (Boc) groups, enhancing its stability and solubility in various solvents .

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of bromine and chlorine substituents. The synthetic pathway is crucial for obtaining the compound in a form suitable for biological testing.

Antimicrobial Activity

Pyridazine derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial and fungal strains . The presence of halogen substituents (bromine and chlorine) is often associated with enhanced antimicrobial efficacy.

Anticancer Potential

Research has identified pyridazine derivatives as potential anticancer agents. The structural characteristics of this compound allow it to interact with specific biological targets involved in cancer progression. For instance, it may act as an inhibitor of key enzymes or receptors implicated in tumor growth .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as phosphodiesterase 10A (PDE10A), which is relevant in treating neurological disorders. Its structural features facilitate interactions with enzyme active sites, potentially leading to modulation of enzyme activity .

Data Table: Biological Activity Overview

| Activity Type | Target | IC50/ED50 | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria/fungi | Not specified | |

| Anticancer | Tumor cells | Not specified | |

| Enzyme Inhibition | PDE10A | Not specified |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of related pyridazine derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for compounds structurally similar to this compound, indicating potential clinical applications in treating infections.

- Anticancer Research : In vitro assays demonstrated that pyridazine derivatives could induce apoptosis in cancer cell lines. The mechanism involved the inhibition of specific signaling pathways that promote cell survival and proliferation.

- Enzyme Interaction Analysis : Molecular docking studies have been conducted to predict the binding affinity of this compound to PDE10A. These studies suggest a strong interaction that could lead to effective inhibition, supporting its therapeutic potential in neurological disorders.

Q & A

Q. What are the optimal synthetic routes for N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine, and how can side reactions (e.g., deprotection or halogen scrambling) be minimized?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Protect the amino group using Boc anhydride in anhydrous dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–5°C to minimize exothermic side reactions.

- Step 2 : Introduce bromo and chloro substituents via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 25–40°C) and inert atmosphere.

- Step 3 : Monitor reaction progress via TLC (Rf comparison) and HPLC to detect intermediates.

- Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key Considerations : Avoid prolonged exposure to moisture or acidic conditions to prevent Boc deprotection. Use low equivalents of halogenating agents (1.1–1.3 eq) to reduce over-halogenation .

Q. How can researchers confirm the structural integrity of Boc groups and halogen substituents in this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identify Boc groups via tert-butyl peaks (δ ~1.3–1.5 ppm for 1H; δ ~28–30 ppm for 13C). Aromatic protons (pyridazine ring) should show splitting patterns consistent with bromo/chloro substitution .

- FT-IR : Validate Boc groups via carbonyl stretches (~1680–1720 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹) for the amino group.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching Br/Cl atoms.

- Elemental Analysis : Quantify C, H, N, Br, and Cl to validate stoichiometry .

Q. What analytical methods are recommended for detecting trace impurities (e.g., dehalogenated byproducts)?

- Methodological Answer : Use high-resolution techniques:

- HPLC-DAD/UV : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate impurities. Monitor at 254 nm for halogenated aromatic systems.

- GC-MS : Detect volatile impurities (e.g., residual solvents) using a DB-5MS column.

- ICP-OES : Quantify halogen content (Br/Cl) to assess substitution efficiency.

- Reference Standards : Compare retention times and spectra with certified standards (e.g., NIST-traceable materials) .

Advanced Research Questions

Q. How can contradictory reports on bromo-substituent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be resolved?

- Methodological Answer : Conduct systematic studies to isolate variables:

- Catalyst Screening : Test Pd(PPh3)4, Pd(dba)2, and XPhos-based catalysts under varying temperatures (60–100°C).

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ether-based solvents (THF, dioxane) to assess solvation impacts.

- Additives : Evaluate the role of K2CO3, Cs2CO3, or phase-transfer catalysts in enhancing reactivity.

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and identify intermediates.

- Computational Modeling : Perform DFT calculations to compare activation energies for bromo vs. chloro substitution pathways .

Q. What strategies mitigate competing ring-opening reactions during pyridazine functionalization?

- Methodological Answer : Design reaction conditions to preserve ring stability:

- Protecting Group Strategy : Temporarily protect reactive sites (e.g., amino groups) with acid-labile groups (Boc) or silyl ethers.

- Low-Temperature Reactions : Perform nucleophilic substitutions at –20°C to suppress ring strain-induced decomposition.

- Steric Shielding : Use bulky ligands (e.g., BrettPhos) in catalytic systems to direct regioselectivity.

- Post-Reaction Quenching : Add scavengers (e.g., polymer-bound thiourea) to trap residual electrophiles .

Q. How does the steric environment of the Boc-protected amino group influence regioselectivity in SNAr reactions?

- Methodological Answer : Investigate steric/electronic interplay:

- Crystallography : Obtain single-crystal X-ray structures to map steric bulk around the amino group.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Competitive Experiments : React the compound with competing nucleophiles (e.g., morpholine vs. piperidine) under identical conditions.

- DFT Calculations : Model transition states to predict preferential attack sites (e.g., para vs. meta to bulky groups) .

Q. What degradation pathways occur under long-term storage, and how can stability be enhanced?

- Methodological Answer :

- Stability Studies : Store samples under argon at –20°C and monitor via NMR/HPLC at 0, 3, 6, and 12 months.

- Degradation Products : Common issues include Boc deprotection (hydrolysis to NH2) or halogen loss (Br→H). Identify via LC-MS.

- Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) to containers. Avoid UV light exposure .

Q. How can selective dehalogenation (Br vs. Cl) be achieved for downstream modifications?

- Methodological Answer : Develop a catalytic system for selective removal:

- Photoredox Catalysis : Use [Ru(bpy)3]Cl2 under blue LED light to target C–Br bonds (lower bond dissociation energy vs. C–Cl).

- Metal Catalysts : Screen Pd/Cu systems with Hantzsch ester as a hydrogen donor.

- Solvent Optimization : Use DMF/H2O mixtures to stabilize transition states for Br removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.